1-(5-Bromo-2-hydroxy-3-methylphenyl)propan-1-one
Description
1-(5-Bromo-2-hydroxy-3-methylphenyl)propan-1-one is a substituted propiophenone derivative featuring a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a methyl group at the 3-position of the aromatic ring.
Properties
CAS No. |
2887-56-1 |
|---|---|
Molecular Formula |
C10H11BrO2 |
Molecular Weight |
243.10 g/mol |
IUPAC Name |
1-(5-bromo-2-hydroxy-3-methylphenyl)propan-1-one |
InChI |
InChI=1S/C10H11BrO2/c1-3-9(12)8-5-7(11)4-6(2)10(8)13/h4-5,13H,3H2,1-2H3 |
InChI Key |
SKZDSFWVNVYIIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC(=C1)Br)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of 4-methylbenzoyl chloride with sodium bromide in the presence of a base (such as sodium hydroxide or triethylamine). This leads to the formation of 1-(5-bromo-2-hydroxy-3-methylphenyl)propan-1-one.
Reaction Conditions: The reaction typically occurs at room temperature or under mild heating conditions.
Industrial Production Methods: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale production.
Chemical Reactions Analysis
Reactivity: 1-(5-Bromo-2-hydroxy-3-methylphenyl)propan-1-one can undergo various reactions, including
Common Reagents and Conditions: Reagents like sodium hydroxide, triethylamine, and bromine sources are commonly used.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1. Organic Synthesis:
This compound serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including substitution and functionalization processes.
2. Biological Activity:
Research indicates that 1-(5-Bromo-2-hydroxy-3-methylphenyl)propan-1-one exhibits significant biological activities:
- Anti-inflammatory Properties: The compound has been studied for its ability to inhibit cyclooxygenase enzymes, which play a critical role in inflammatory processes. The presence of the hydroxyl and bromine groups may enhance its inhibitory effects by stabilizing transition states during enzyme catalysis.
- Antimicrobial Effects: It has demonstrated antimicrobial properties against various pathogens, potentially disrupting microbial cell membranes or inhibiting essential metabolic pathways.
3. Medicinal Chemistry:
Due to its biological activities, this compound is explored as a lead candidate for developing new therapeutic agents targeting inflammation and infections.
In Vitro Studies on Cell Lines
Several studies have evaluated the effects of this compound on different cell lines:
- Murine Sarcoma 180 and L1210 Cell Lines: A study reported significant inhibition of cell growth, suggesting potential anticancer properties.
- Herpes Simplex Virus Type 1 (HSV-1): Another investigation highlighted its ability to inhibit HSV-1 replication in cultured cells, indicating antiviral potential.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects depends on its specific application. For example:
- As an enzyme inhibitor, it may interfere with specific metabolic pathways.
- In drug development, it could target specific receptors or enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 1-(5-Bromo-2-hydroxy-3-methylphenyl)propan-1-one can be compared to related aryl ketones and chalcone derivatives, as detailed below:
Table 1: Structural and Functional Comparison
Key Comparisons
Structural Variations and Reactivity: Substituent Position: The position of bromine significantly affects reactivity. For example, 1-(4-bromophenyl)propan-1-one undergoes C–O coupling with N-hydroxyphthalimide (NHPI) in 60–73% yields, whereas 1-(3-bromophenyl)propan-1-one shows slightly lower yields (63–67%) under similar conditions . This suggests that para-substituted bromine may enhance electronic stabilization during coupling reactions compared to meta-substituted analogs. Functional Groups: The presence of a hydroxyl group (e.g., in 1-(2,6-dihydroxyphenyl)propan-1-one) confers antifungal activity against pathogens like Botrytis cinerea and Fusarium avenaceum, highlighting the role of phenolic groups in bioactivity . In contrast, fluorinated derivatives (e.g., 1-(5-bromo-2-fluorophenyl)propan-1-one) are primarily used as biochemical reagents, emphasizing the impact of halogen electronegativity on applications .
Synthesis Methods: Claisen-Schmidt Condensation: 1-(5-Bromo-2-hydroxyphenyl)-1,3-butanedione is synthesized via condensation of 5-bromo-2-hydroxyacetophenone with ethyl acetate in the presence of NaOEt, yielding 39% . This method is common for β-diketones but less efficient than coupling reactions for propiophenones. Coupling Reactions: Halogenated propiophenones like 1-(4-bromophenyl)propan-1-one are synthesized via palladium-catalyzed or radical-mediated coupling, achieving yields up to 73% . Microwave-assisted methods further improve efficiency for thiophene-containing analogs .
Biological and Chemical Applications: Antifungal Activity: Dihydroxyphenyl derivatives (e.g., 1-(2,6-dihydroxyphenyl)propan-1-one) exhibit notable antifungal properties, likely due to hydrogen bonding and redox interactions with microbial enzymes . Pharmaceutical Intermediates: Brominated propiophenones serve as precursors for protease inhibitors and anti-inflammatory agents. For example, 1-(4-bromophenyl)propan-1-one derivatives are intermediates in synthesizing HIV-1 protease inhibitors .
Crystallographic and Spectroscopic Analysis :
- Structural validation of similar compounds (e.g., chalcones) employs SHELXL for crystallographic refinement, ensuring accurate bond-length and angle measurements . Spectroscopic techniques (FT-IR, NMR) are routinely used to confirm substituent positions and electronic environments .
Biological Activity
1-(5-Bromo-2-hydroxy-3-methylphenyl)propan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C12H13BrO2, with a molecular weight of approximately 243.13 g/mol. It features a bromine atom and a hydroxyl group attached to a phenyl ring, contributing to its unique chemical properties. The presence of the ketone functional group (propan-1-one) alongside the substituted phenyl ring enhances its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target proteins, influencing their conformation and activity.
- Halogen Bonding : The bromine atom may engage in halogen bonding, enhancing the compound's binding affinity to various biological molecules.
- Hydrophobic Interactions : The dimethylpropanone moiety can interact with hydrophobic pockets in proteins, affecting their function and activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.019 mg/mL |
| Escherichia coli | 0.025 mg/mL |
These findings suggest that the compound may have potential applications in developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit key inflammatory pathways by modulating the activity of specific enzymes involved in the inflammatory response. This action could make it a candidate for treating inflammatory diseases.
Antioxidant Activity
In addition to its antimicrobial and anti-inflammatory effects, this compound has demonstrated antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various chronic diseases. The antioxidant capacity was evaluated using the DPPH radical scavenging assay, showing promising results compared to standard antioxidants like ascorbic acid .
Case Studies and Research Findings
Recent studies have explored the broader implications of this compound in drug development:
- Synthesis and Structure-Activity Relationship : Research focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications at various positions on the phenyl ring have yielded compounds with improved potency against microbial strains .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds suggest that structural modifications can significantly influence their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for therapeutic efficacy .
Q & A
Q. What experimental strategies are recommended for optimizing the bromination step in the synthesis of 1-(5-Bromo-2-hydroxy-3-methylphenyl)propan-1-one?
To optimize bromination, use controlled stoichiometry of bromine (1:1 molar ratio) in chloroform under inert conditions to minimize over-bromination. Monitor reaction progress via TLC or in situ FTIR for C=O and C-Br bond tracking. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate mono-brominated products. Post-reaction quenching with sodium thiosulfate ensures residual bromine removal .
Q. How can IR and NMR spectroscopy validate the structural integrity of this compound?
- IR Spectroscopy : Key peaks include C=O stretch (~1645 cm⁻¹), phenolic O-H stretch (~3200 cm⁻¹), and C-Br vibration (~800 cm⁻¹). Absence of sp³ C-H stretches (below 3000 cm⁻¹) confirms aromatic substitution .
- ¹H NMR : Assignments should include:
Q. What crystallization conditions yield high-quality single crystals for X-ray diffraction studies?
Use slow evaporation from acetone/ethanol (3:1) at 4°C. Crystal growth is sensitive to solvent polarity; avoid aqueous mixtures to prevent hydrate formation. Pre-filter solutions (0.22 µm) to remove particulate contaminants. For halogen-rich systems, consider cryocooling (100 K) to mitigate radiation damage during data collection .
Q. How does solvent choice impact the reaction yield during ketone functionalization?
Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilic substitution but may promote side reactions. Chloroform or dichloromethane is preferred for bromination due to their inertness and ability to stabilize intermediates via weak hydrogen bonding. Solvent dielectric constants should align with reaction transition states (ε ~4–9 for electrophilic aromatic substitution) .
Q. What analytical methods are critical for characterizing synthetic intermediates?
- HPLC-MS : Use C18 columns (5 µm, 4.6 × 150 mm) with acetonitrile/water (0.1% formic acid) gradient (5–95% over 20 min) to detect intermediates.
- GC-MS : For volatile byproducts, employ DB-5 columns (30 m × 0.25 mm) with electron ionization (70 eV) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectral data and crystallographic results?
When discrepancies arise (e.g., NMR suggests planar geometry, but XRD shows torsional distortion):
Q. What role do hydrogen-bonding networks play in stabilizing the crystal lattice?
Graph set analysis (Etter’s rules) reveals motifs like D (donor)–A (acceptor) chains. For example, O-H···O=C interactions (2.7–2.9 Å) form C(6) chains, while weaker C-H···Br contacts (3.3–3.5 Å) contribute to layer packing. These interactions correlate with thermal stability (TGA decomposition >200°C) .
Q. How should twinning be addressed in XRD data refinement for this compound?
For twinned crystals (e.g., pseudo-merohedral twinning):
Q. What experimental controls are needed to address anomalous peaks in XRD maps?
- Perform a difference Fourier map (Δρ > 0.3 eÅ⁻³) to locate unmodeled electron density.
- Test for solvent occupancy using SQUEEZE in PLATON.
- Validate hydrogen atom positions with Hirshfeld surface analysis .
Q. How can computational methods predict polymorphism in derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
